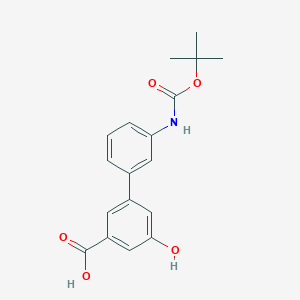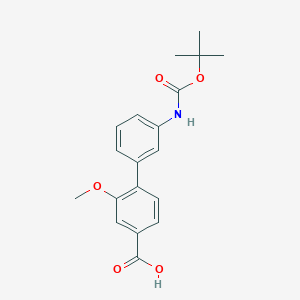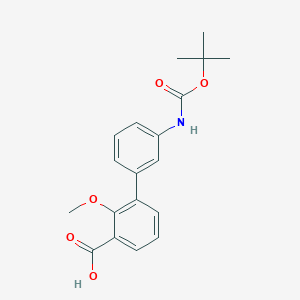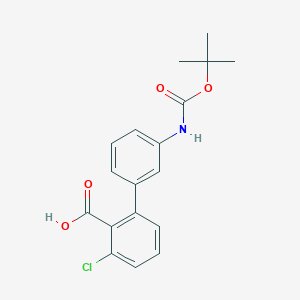
3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% (3-BOC-AP5HB) is an organic compound with a wide range of applications in the scientific research and laboratory settings. It is a derivative of benzoic acid, which is a type of carboxylic acid. It is most commonly used in the synthesis of various compounds, such as polymers, polyamides, and polyesters. It is also used in the synthesis of pharmaceuticals, dyes, and agrochemicals. In addition to its use in synthesis, 3-BOC-AP5HB is also used in the study of biological systems and in the development of new drugs.
作用機序
The mechanism of action of 3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% is not well understood. It is believed that the BOC group, which is resistant to hydrolysis and oxidation, helps to protect the carboxylic acid from further reaction. This protection helps to ensure that the compound remains stable and can be used for a variety of purposes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% are not well understood. However, it is believed that the BOC group helps to protect the carboxylic acid from further reaction, which can help to ensure that the compound remains stable and can be used for a variety of purposes. In addition, the compound can be used to synthesize a variety of compounds, which can have a variety of biochemical and physiological effects.
実験室実験の利点と制限
The main advantage of using 3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% in laboratory experiments is that it is a stable compound that can be used to synthesize a variety of compounds. In addition, the BOC group helps to protect the carboxylic acid from further reaction, which can help to ensure that the compound remains stable and can be used for a variety of purposes. The main limitation of using 3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% in laboratory experiments is that the mechanism of action is not well understood, which can make it difficult to predict the effects of the compound on biological systems.
将来の方向性
There are several potential future directions for 3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95%. First, further research could be done to better understand the mechanism of action of the compound. This could help to better predict the effects of the compound on biological systems. Second, further research could be done to develop new compounds that could be synthesized using 3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95%. This could lead to the development of new materials, pharmaceuticals, dyes, and agrochemicals. Third, further research could be done to better understand the biochemical and physiological effects of 3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95%. This could lead to the development of new drugs or therapies. Finally, further research could be done to develop new methods for synthesizing 3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95%, which could lead to more efficient and cost-effective synthesis of the compound.
合成法
The synthesis of 3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% is typically done using a process called BOC-protection. This involves the reaction of a carboxylic acid, such as benzoic acid, with an amine, such as 3-aminophenol, in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of an ester, which is then protected with a BOC group. This process is often used to protect carboxylic acids from further reaction, as the BOC group is resistant to hydrolysis and oxidation.
科学的研究の応用
3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% is used extensively in scientific research, as it can be used to synthesize a variety of compounds. For example, it can be used to synthesize polymers, polyamides, and polyesters, which can be used in the development of new materials. In addition, it can be used to synthesize pharmaceuticals, dyes, and agrochemicals. It can also be used in the study of biological systems, as it can be used to study the effects of various compounds on biological systems. Finally, it can be used in the development of new drugs, as it can be used to synthesize compounds that have potential therapeutic applications.
特性
IUPAC Name |
3-hydroxy-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-18(2,3)24-17(23)19-14-6-4-5-11(8-14)12-7-13(16(21)22)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBACPBNLSBSTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-BOC-Aminophenyl)-5-hydroxybenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412403.png)



![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412426.png)








